molecular formula C17H18N4S B5722350 1-phenyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-tetrazole

1-phenyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-tetrazole

Cat. No.: B5722350
M. Wt: 310.4 g/mol
InChI Key: DVZJKOXPVXFQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-tetrazole is an organic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity. This compound, in particular, features a phenyl group and a sulfanyl group attached to a tetrazole ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

1-phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-12-9-13(2)16(14(3)10-12)11-22-17-18-19-20-21(17)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZJKOXPVXFQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=NN=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-tetrazole typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 2,4,6-trimethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and greener solvents can also be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

1-phenyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-phenyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-tetrazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to inhibit replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-tetrazole-5-thiol: Similar structure but lacks the 2,4,6-trimethylbenzyl group.

    2,4,6-trimethylbenzyl chloride: Used as a starting material in the synthesis.

    1-phenyl-1H-tetrazole: Lacks the sulfanyl group.

Uniqueness

1-phenyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-tetrazole is unique due to the presence of both the phenyl and 2,4,6-trimethylbenzyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.